5-Amino-1-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of S-glycosyl amino acid building blocks

One application of 5-aminopentan-1-ol is in the synthesis of S-glycosyl amino acid building blocks, which are essential components for the construction of complex carbohydrates and glycoproteins. These building blocks play a crucial role in various biological processes, and their synthesis allows researchers to study and modify their properties for specific applications. A study published in the journal "Tetrahedron Letters" demonstrated the use of 5-aminopentan-1-ol as a starting material for the synthesis of S-glycosyl amino acid building blocks with high yields and purities [].

Synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine

5-Aminopentan-1-ol has also been employed as a starting reagent in the synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine. This molecule is a type of heterocyclic compound with potential applications in various fields, including catalysis, luminescence, and sensing. A research article published in the journal "Dalton Transactions" described the utilization of 5-aminopentan-1-ol for the efficient synthesis of this specific terpyridine derivative [].

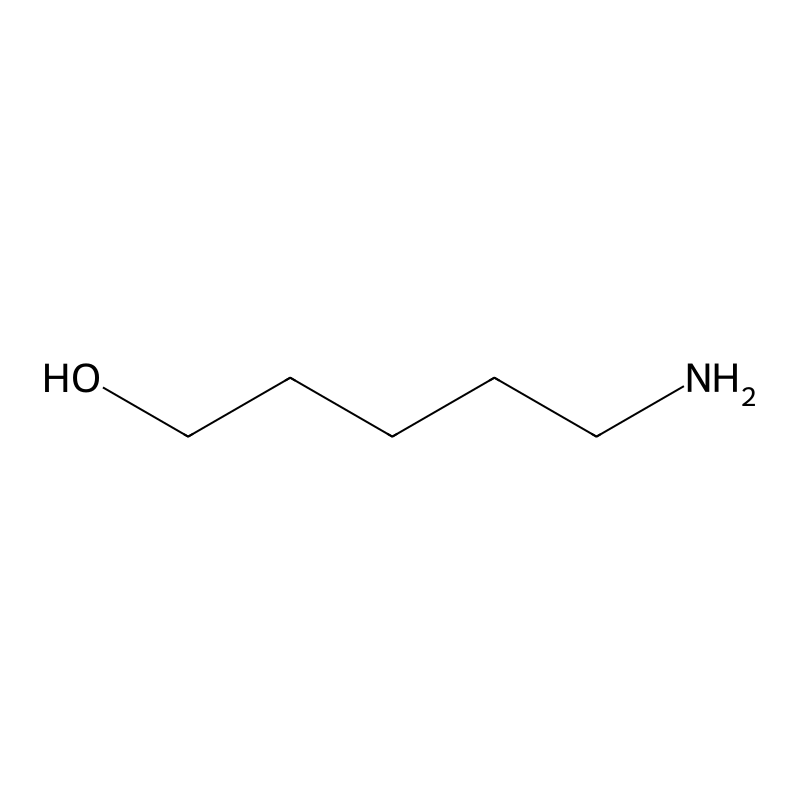

5-Amino-1-pentanol is an aliphatic amino alcohol characterized by a primary amino group and a primary hydroxy group at the ends of a linear five-carbon chain. It is derived from furfural, which is accessible from pentoses. This compound typically appears as white crystalline clumps that solidify around 35 °C and is highly soluble in water, ethanol, and acetone. In aqueous solutions, it exhibits strong alkalinity with a pH of approximately 13.2 at 20 °C

- Dehydration: When heated over ytterbium(III) oxide, it dehydrates to form 4-penten-1-amine and other cyclic amines like piperidine and tetrahydropyridine .

- Polycondensation: The compound can react with esters of dicarboxylic acids (e.g., succinic anhydride) to produce polyesteramides, which are being explored for biodegradable plastics

Of 5-Amino-1-pentanol - ChemicalBook" class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/applications-of-5-amino-1-pentanol.htm" rel="nofollow noopener" target="_blank"> .

- Piperidine Synthesis: It can be converted to piperidine and its derivatives through cyclization reactions over zeolite catalysts

Several methods exist for synthesizing 5-amino-1-pentanol:

- Hydrogenation of Furfural: The complete hydrogenation of furfural leads to tetrahydrofurfuryl alcohol, which can then undergo ring expansion to yield 5-amino-1-pentanol through reductive amination .

- Reductive Amination: A method involves the hydration of 3,4-dihydro-2H-pyran followed by reductive amination under mild conditions (temperature ≤ 120 °C) using supported nickel or cobalt catalysts .

- Green Catalytic Systems: Recent advancements include using ionic liquid hydroxylamine salts as raw materials for a more environmentally friendly synthesis process .

Interaction studies indicate that 5-amino-1-pentanol can absorb carbon dioxide effectively, making it a candidate for applications in carbon capture technologies. Its interactions with various catalysts during synthesis also highlight its reactivity and potential for further chemical transformations

Several compounds share structural or functional similarities with 5-amino-1-pentanol. Here are some notable examples:

Compound Name Structure/Functional Group Unique Features 2-Aminopentanol Amino alcohol Shorter carbon chain; used in pharmaceuticals 3-Aminopropanol Amino alcohol Three-carbon chain; involved in organic synthesis 6-Aminohexanol Amino alcohol Longer carbon chain; potential for polymerization Piperidine Cyclic amine Derived from 5-amino-1-pentanol; used in drug development Valerolactam Lactam Formed from 5-amino-1-pentanol; relevant for polyamide production Uniqueness of 5-Amino-1-Pentanol

What sets 5-amino-1-pentanol apart from these similar compounds is its unique bifunctional nature (both amino and hydroxy groups), making it particularly versatile in

Physical Description

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS]XLogP3

-0.3Hydrogen Bond Acceptor Count

2Hydrogen Bond Donor Count

2Exact Mass

103.099714038 g/molMonoisotopic Mass

103.099714038 g/molBoiling Point

221.5 °CHeavy Atom Count

7Melting Point

38.5 °CGHS Hazard Statements

Aggregated GHS information provided by 130 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 129 of 130 companies with hazard statement code(s):;

H302 (99.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (65.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Corrosive;Irritant

Other CAS

2508-29-4Wikipedia

5-Amino-1-pentanolDates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds - Piperidine Synthesis: It can be converted to piperidine and its derivatives through cyclization reactions over zeolite catalysts